Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol
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Overview
Description
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) is a complex polymeric compound. It is formed by the polymerization of 1,3-benzenedicarboxylic acid (also known as isophthalic acid), hexanedioic acid (adipic acid), and 2,2’-oxybis(ethanol) (diethylene glycol). This compound is known for its applications in the production of high-performance materials, particularly in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) typically involves a polycondensation reaction. The process begins with the esterification of 1,3-benzenedicarboxylic acid and hexanedioic acid with 2,2’-oxybis(ethanol). This reaction is usually carried out in the presence of a catalyst, such as titanium tetraisopropoxide, at elevated temperatures (around 200-250°C) under reduced pressure to remove the water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this polymer involves continuous polycondensation processes. The reactants are fed into a reactor where they undergo esterification and subsequent polycondensation. The reaction conditions are carefully controlled to ensure high molecular weight and desired polymer properties. The polymer is then extruded, cooled, and pelletized for further processing.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) can undergo various chemical reactions, including:
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield the monomeric units.
Oxidation: The polymer can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Cross-linking: The polymer can be cross-linked with agents such as diisocyanates to enhance its mechanical properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Cross-linking: Diisocyanates such as toluene diisocyanate are used under controlled conditions to achieve the desired degree of cross-linking.
Major Products Formed
Hydrolysis: Yields 1,3-benzenedicarboxylic acid, hexanedioic acid, and 2,2’-oxybis(ethanol).
Oxidation: Produces oxidized derivatives with functional groups like carboxylic acids.
Cross-linking: Results in a cross-linked polymer network with enhanced mechanical properties.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) has a wide range of applications in scientific research:
Polymer Chemistry: Used as a precursor for the synthesis of high-performance polymers and copolymers.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Industrial Applications: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical strength.
Mechanism of Action
The mechanism of action of 1,3-benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) is primarily based on its polymeric structure. The polymer chains interact through van der Waals forces, hydrogen bonding, and covalent cross-links, which contribute to its mechanical properties. The presence of ester linkages in the polymer backbone allows for hydrolytic degradation under specific conditions, making it suitable for biodegradable applications.
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): A polymer formed from terephthalic acid and ethylene glycol.
Polybutylene terephthalate (PBT): A polymer formed from terephthalic acid and 1,4-butanediol.
Polytrimethylene terephthalate (PTT): A polymer formed from terephthalic acid and 1,3-propanediol.
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) is unique due to the combination of its monomeric units, which impart specific properties such as flexibility, chemical resistance, and thermal stability. Unlike PET and PBT, which are more rigid, this polymer offers a balance of flexibility and strength, making it suitable for a wider range of applications.
Properties
CAS No. |
35164-40-0 |
---|---|
Molecular Formula |
C18H26O11 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C8H6O4.C6H10O4.C4H10O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI Key |
YEFYJOCLICGRCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Origin of Product |
United States |
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